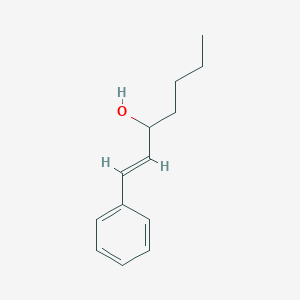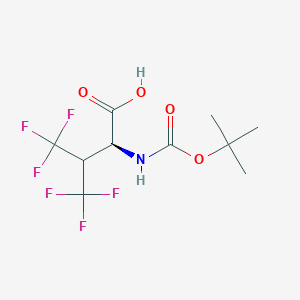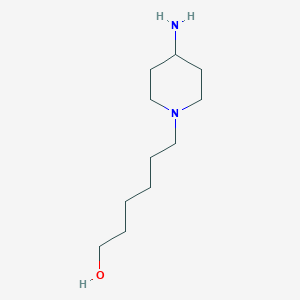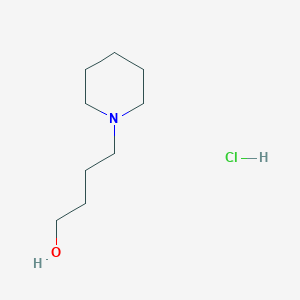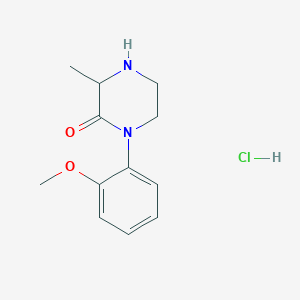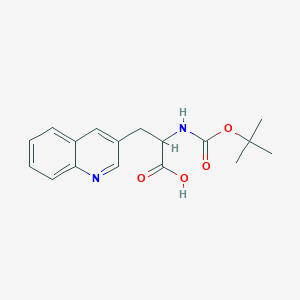![molecular formula C13H18FNO2 B3081292 3-{[2-(4-氟苯基)乙基]氨基}丙酸乙酯 CAS No. 1099610-28-2](/img/structure/B3081292.png)
3-{[2-(4-氟苯基)乙基]氨基}丙酸乙酯
描述
Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate is a synthetic compound. It has a molecular formula of C13H18FNO2 and a molecular weight of 239.29 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate consists of a fluorophenyl group attached to an ethylamino propanoate group . The presence of the fluorine atom in the phenyl group can significantly influence the compound’s chemical and physical properties.Physical and Chemical Properties Analysis
Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate is a solid . Its molecular formula is C13H18FNO2, and it has a molecular weight of 239.29 g/mol .科学研究应用
多态性表征
3-{[2-(4-氟苯基)乙基]氨基}丙酸乙酯和相关化合物因其对物理和化学性质很重要的多态形式而受到研究。使用光谱和衍射技术对类似化合物的两种多态形式进行了表征,突出了由于其相似的光谱和衍射模式而在分析和物理表征中遇到的挑战。毛细管粉末 X 射线衍射 (PXRD) 和固态核磁共振 (SSNMR) 研究是区分这些形式的关键,深入了解了多晶型物之间细微的结构差异 (Vogt 等人,2013 年)。
超分子组装
已经研究了与 3-{[2-(4-氟苯基)乙基]氨基}丙酸乙酯相关的化合物的超分子组装,以了解它们的分子构象和自组装过程。对 (Z)-2-氰基-3-((4-氟苯基)氨基)丙烯酸乙酯的研究揭示了由氢键和 π-π 堆叠相互作用形成的三维超分子网络。这些相互作用对于稳定分子构象和自组装过程至关重要,而这些过程对于该化合物的功能及其在各个领域的应用至关重要 (Matos 等人,2016 年)。
N⋯π 和 O⋯π 相互作用
研究还集中在 (Z)-2-氰基-3-[(4-烷氧基苯基)氨基]丙-2-烯酸乙酯(一类与 3-{[2-(4-氟苯基)乙基]氨基}丙酸乙酯相关的化合物)的晶体堆积中的非共价相互作用上。这些研究揭示了罕见的 N⋯π 和 O⋯π 相互作用的存在,这些相互作用与氢键一起促成了这些分子在固态中的结构排列。了解这些相互作用对于预测和控制此类化合物的分子排列和性质至关重要 (Zhang 等人,2011 年)。
晶体结构分析
与 3-{[2-(4-氟苯基)乙基]氨基}丙酸乙酯相关的化合物的晶体结构提供了有关其分子几何形状和分子间相互作用的宝贵信息。例如,对相关化合物 2-氨基-4-(4-氟苯基)-6-苯基环己-1,3-二烯-1-羧酸乙酯的晶体结构分析揭示了一个形成特定图集基序的分子内 N-H…O 氢键和由分子间氢键形成的二维网络,突出了这些相互作用在确定该化合物固态性质中的重要性 (Sapnakumari 等人,2014 年)。
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Based on the behavior of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate . For instance, proper ventilation can remove or dilute an air contaminant if designed properly .
生化分析
Biochemical Properties
Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and safety profile change dramatically beyond certain dosage levels. These findings highlight the importance of dosage optimization for potential therapeutic applications .
Metabolic Pathways
Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can affect the compound’s bioavailability, efficacy, and potential side effects .
Transport and Distribution
The transport and distribution of Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its localization within the cell .
属性
IUPAC Name |
ethyl 3-[2-(4-fluorophenyl)ethylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-2-17-13(16)8-10-15-9-7-11-3-5-12(14)6-4-11/h3-6,15H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFAKQKAKQOCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


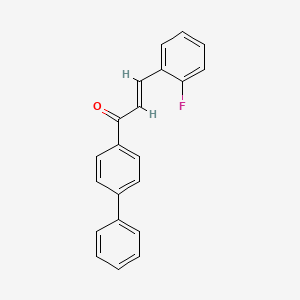
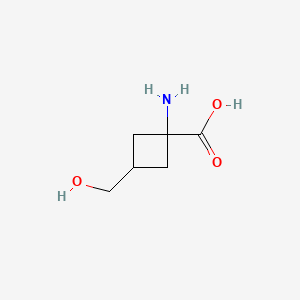
![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)
